6-Fluorescein-amidohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorescein-amidohexanol is a chemical compound with the molecular formula C27H25NO7 and a molecular weight of 475.49 g/mol . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by its unique structure, which includes a fluorescein moiety linked to a hexanol chain via an amide bond. This structure imparts specific properties that make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorescein-amidohexanol typically involves the reaction of fluorescein with hexanol in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the carboxyl group of fluorescein and the hydroxyl group of hexanol . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions to prevent degradation of the fluorescein moiety.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as in situ polymerization. This method allows for the incorporation of fluorescein into polymer matrices, enhancing the mechanical and fluorescence properties of the resulting composite materials . The process involves the dispersion of fluorescein in the monomers of the polymer, followed by polymerization to form a stable composite.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluorescein-amidohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide bond can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
6-Fluorescein-amidohexanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluorescein-amidohexanol involves its ability to fluoresce when exposed to specific wavelengths of light. The fluorescein moiety absorbs light at a maximum wavelength of 494 nm and emits light at a maximum wavelength of 521 nm . This fluorescence property is utilized in various applications, such as imaging and detection. The compound can interact with molecular targets through its hydroxyl and amide groups, allowing it to bind to specific biomolecules and facilitate their detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxyfluorescein: Similar to 6-Fluorescein-amidohexanol, but with a carboxyl group at the 5-position instead of the 6-position.
Fluorescein diacetate: A non-fluorescent derivative that becomes fluorescent upon hydrolysis.
Fluorescein isothiocyanate: Used for labeling proteins and other biomolecules.
Uniqueness
This compound is unique due to its specific structure, which combines the fluorescence properties of fluorescein with the functional versatility of a hexanol chain. This combination allows for enhanced binding to various targets and improved stability in different environments .
Eigenschaften
Molekularformel |
C27H25NO7 |
---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-13-4-2-1-3-12-28-25(32)18-6-5-7-21-24(18)26(33)35-27(21)19-10-8-16(30)14-22(19)34-23-15-17(31)9-11-20(23)27/h5-11,14-15,29-31H,1-4,12-13H2,(H,28,32) |
InChI-Schlüssel |
NDDKIXPMOMETRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)NCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.